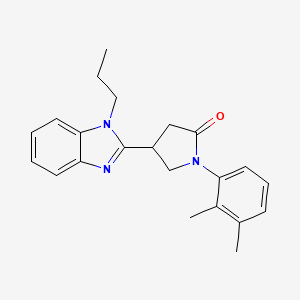

1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

Description

1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2,3-dimethylphenyl group at position 1 and a 1-propylbenzimidazol-2-yl moiety at position 2. Its molecular formula is C₂₂H₂₅N₃O, with an average molecular mass of 347.46 g/mol. The compound is cataloged under CAS RN 847395-60-2 and MDL number MFCD05713402, indicating its inclusion in chemical databases for structural reference .

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-4-12-24-20-10-6-5-9-18(20)23-22(24)17-13-21(26)25(14-17)19-11-7-8-15(2)16(19)3/h5-11,17H,4,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZQABGMESUSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,3-Dimethylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.43 g/mol . The structure features a pyrrolidinone core substituted with a dimethylphenyl group and a propylbenzimidazole moiety, which may contribute to its biological properties.

Research indicates that the compound may exert its effects through several mechanisms:

- Inhibition of Protein Kinases : Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression, similar to other benzimidazole derivatives .

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Therapeutic Applications

- Anticancer Activity :

- Neuroprotective Effects :

Case Studies

A recent study focused on the synthesis and evaluation of similar compounds indicated that modifications in the substituents could enhance biological activity. For instance:

- Synthesis Variations : Alterations in the alkyl chain length or the substitution pattern on the benzimidazole ring were shown to affect potency and selectivity against cancer cell lines .

| Compound | GI50 (µM) | Cell Line |

|---|---|---|

| Compound A | 3.18 ± 0.11 | MCF-7 (breast) |

| Compound B | 8.12 ± 0.43 | HeLa (cervical) |

In Silico Studies

Computational studies using molecular docking have revealed favorable interactions between the compound and target proteins involved in cancer signaling pathways, suggesting a strong potential for therapeutic development .

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Influence: The substitution at the benzimidazole nitrogen (propyl vs.

- Aromatic Substitution: The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenoxy moiety in the analogue from , suggesting divergent electronic environments and solubility profiles .

Functional Comparison with Antioxidant Pyrrolidinone Derivatives

While direct activity data for the target compound are absent, structurally related pyrrolidin-2-one derivatives exhibit notable antioxidant properties. For example:

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Demonstrated 1.5× higher antioxidant activity than ascorbic acid in DPPH assays .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : Showed 1.35× higher DPPH radical scavenging than vitamin C and an optical density of 1.149 in reducing power assays .

Its benzimidazole-pyrrolidinone hybrid structure may instead favor kinase inhibition or receptor modulation, though experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.